3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine hydrochloride is a heterocyclic compound featuring a fused triazole and pyridine core. The molecule is substituted with a methyl group at position 3 and an amine group at position 7, with the latter protonated as a hydrochloride salt. This structural configuration enhances its stability and solubility in polar solvents compared to its free base form .
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-9-10-7-4-6(8)2-3-11(5)7;/h2-4H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFSCJBPCKNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2470435-48-2 | |
| Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide This intermediate is then treated with a suitable reagent, such as phosphorus oxychloride, to induce cyclization and form the triazolopyridine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can result in a wide range of substituted triazolopyridines.
Scientific Research Applications
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways, leading to the disruption of cellular processes and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a) [1,2,4]Triazolo[4,3-a]Pyridin-7-Amine Hydrochloride (CAS 1598386-14-1)
- Key Difference : Lacks the methyl group at position 3.
- Similarity Score : 0.55 (structural similarity based on scaffold and substituent positions) .
b) [1,2,4]Triazolo[4,3-a]Pyridin-6-Amine (CAS 1082448-58-5)
- Key Difference : Amine group at position 6 instead of 5.
- Impact : Altered hydrogen-bonding capacity and electronic distribution, which may reduce affinity for targets requiring interaction with the pyridine nitrogen at position 7 .
- Similarity Score : 0.54 .
c) 6-Chloro-3-Methyl-8-Nitro-[1,2,4]Triazolo[4,3-b]Pyridazin-7-Amine
Substituent Effects on Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound (Hydrochloride) | 230.08 | 1.2 | 12.5 | 3-Me, 7-NH₂·HCl |
| [1,2,4]Triazolo[4,3-a]Pyridin-7-Amine HCl | 193.62 | 0.7 | 18.3 | 7-NH₂·HCl |
| 3-Methyl-[1,2,4]Triazolo[4,3-a]Pyridin-6-Amine | 178.17 | 1.5 | 8.9 | 3-Me, 6-NH₂ |
Notes:
Biological Activity
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H8N4
- Molecular Weight : 148.17 g/mol
- SMILES Notation : CC1=NN=C2N1C=C(C=C2)N
The compound features a triazolo-pyridine structure, which is known for its diverse biological activities. The presence of the methyl group at the 3-position and the amino group at the 7-position contributes to its unique pharmacological profile.
Biological Activity Overview
The biological activities of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine hydrochloride have been explored in various studies. Key findings include:
Anticancer Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that certain triazolo derivatives demonstrate moderate to high cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. One compound from a related series showed IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
Kinase Inhibition
Triazolo derivatives have been evaluated for their inhibitory effects on kinases, particularly c-Met kinase:
- Inhibitory Potency : Some compounds demonstrated significant inhibition of c-Met kinase activity with IC50 values as low as 0.09 μM, comparable to established inhibitors like Foretinib . This suggests that 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine hydrochloride may have similar inhibitory effects.
The mechanism by which 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine exerts its biological effects is primarily through interaction with specific molecular targets:
- Binding Affinity : Studies suggest that these compounds bind to the ATP-binding site of kinases in a conformation that allows for effective inhibition . This binding alters the kinase activity leading to reduced cell proliferation in cancer models.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazolo derivatives:
| Study | Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | c-Met Inhibition | |
| 12e | MCF-7 | 1.23 ± 0.18 | c-Met Inhibition | |
| 12e | HeLa | 2.73 ± 0.33 | c-Met Inhibition |
These findings underscore the potential of triazolo derivatives as anticancer agents and their role in targeted therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine hydrochloride, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A validated method involves using sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours, achieving 73% yield with minimal byproducts . Key considerations include stoichiometric control of the oxidant, solvent purity, and inert atmosphere to prevent side reactions. Structural confirmation requires NMR (¹H/¹³C), HRMS, and IR spectroscopy to verify the triazolopyridine core and methyl/amine substituents .
Q. How should researchers approach structural characterization to distinguish between positional isomers in triazolopyridine derivatives?
- Answer : X-ray crystallography is definitive for resolving positional isomerism. For rapid screening, use ¹H NMR to analyze coupling patterns (e.g., aromatic protons) and 2D-COSY to map ring fusion sites. Computational tools like DFT can predict chemical shifts to corroborate experimental data .
Q. What safety protocols are essential when handling this compound during synthesis?
- Answer : Use PPE (nitrile gloves, lab coat, goggles) and conduct reactions in a fume hood. Sodium hypochlorite requires neutralization with sodium thiosulfate post-reaction. Waste containing triazolopyridine derivatives must be segregated as halogenated organic waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in oxidative cyclization?
- Answer : Apply a Design of Experiments (DoE) approach to test variables: oxidant concentration (0.5–2.0 eq), solvent polarity (ethanol vs. acetonitrile), and reaction time (1–6 hours). Response surface methodology (RSM) can identify optimal parameters, with monitoring via TLC or LC-MS . Evidence suggests ethanol enhances regioselectivity due to hydrogen-bonding effects .
Q. What strategies resolve contradictions in reported synthesis yields for triazolopyridine derivatives?
- Answer : Discrepancies often arise from impurity profiles or unaccounted intermediates. Perform kinetic studies (e.g., in situ FTIR) to track intermediate hydrazone formation. Compare purification methods: column chromatography vs. recrystallization, which may affect isolated yields .
Q. How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?
- Answer : Use molecular docking (AutoDock Vina) to predict binding affinities at target sites (e.g., kinase enzymes). QSAR models can correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with biological activity. MD simulations assess stability of ligand-receptor complexes .
Q. What methodologies are recommended for pharmacological profiling of this compound?
- Answer : Prioritize in vitro assays:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based kinase assays.
- ADMET : Microsomal stability tests and Caco-2 permeability assays .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- Answer : Conduct accelerated stability testing (ICH guidelines):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
